molecular formula C19H19ClN4OS B2911415 (Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one CAS No. 292051-98-0

(Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2911415
CAS No.: 292051-98-0
M. Wt: 386.9
InChI Key: DWYONNROOHRNLD-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the compound (Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one, a derivative of the privileged thiazolidin-4-one scaffold . The thiazolidinone core is a well-established structure in medicinal chemistry, known for its wide range of potential biological activities. Researchers value this scaffold for constructing novel molecules aimed at various therapeutic targets . The specific substitutions on the core structure in this compound—featuring a 4-chlorobenzyl group at the 5-position and a hydrazone moiety with a 4-(dimethylamino)benzylidene group at the 2-position—are designed to explore and optimize its bioactivity profile. Thiazolidin-4-one derivatives, in general, have been reported in scientific literature to exhibit diverse pharmacological properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities . Some subtypes, the thiazolidine-2,4-diones (glitazones), are known for their antidiabetic activity through activation of the PPARγ receptor . The presence of the hydrazone functionality further enhances the molecular diversity and potential for interaction with biological targets. This compound is offered as a tool for early discovery research and is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses. Buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

IUPAC Name

(2Z)-5-[(4-chlorophenyl)methyl]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-24(2)16-9-5-14(6-10-16)12-21-23-19-22-18(25)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,12,17H,11H2,1-2H3,(H,22,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYONNROOHRNLD-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Formation of Hydrazono Group: The hydrazono group is formed by the condensation of the thiazolidinone derivative with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for further drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties suggest that it could be developed into new treatments for infections and cancer.

Industry

Industrially, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic processes. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Thiazolidin-4-one derivatives are extensively studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, synthesis, and biological properties.

Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Thiazolidin-4-one Derivatives
Compound Name R1 (Position 5) R2 (Position 2) Key Features
Target Compound 4-Chlorobenzyl (E)-4-(Dimethylamino)benzylidene hydrazono Hydrazone linker; electron-donating dimethylamino group enhances solubility.
(7l) [(2Z,5Z)-5-(4-Chlorobenzylidene)-2-(4-acetylphenylimino)thiazolidin-4-one] 4-Chlorobenzylidene 4-Acetylphenylimino Imine linkage; acetyl group introduces electron-withdrawing effects.
Compound 2 [2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one] 4-Methoxybenzylidene Cyclopropylamino Methoxy group improves lipophilicity; cyclopropylamine enhances rigidity.
(6a–j) [(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)thiazol-4(5H)-one] Substituted benzylidene Substituted phenylamino Amino substituents enable hydrogen bonding; varied electronic effects.

Key Observations :

  • The 4-dimethylamino group in the benzylidene moiety may enhance solubility and π-stacking interactions compared to electron-withdrawing groups (e.g., acetyl in 7l) .
  • Substituents like 4-methoxy (in Compound 2) or phenylamino (in 6a–j) modify electronic profiles and steric hindrance, influencing receptor binding .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , involving Knoevenagel condensation for benzylidene formation and hydrazone coupling .
  • Multicomponent reactions (e.g., in Compound 2) offer step-economy advantages over sequential substitutions .

Key Observations :

  • The anti-HIV activity of piroxicam analogues () suggests that thiazolidinones with planar aromatic substituents (e.g., hydrazones) may inhibit viral integrase .
  • Compound 2’s antimicrobial activity highlights the role of rigid substituents (e.g., cyclopropylamino) in disrupting bacterial membranes .
  • The target compound’s 4-dimethylamino group could improve cellular uptake or target binding compared to analogues with nitro or acetyl groups, which may exhibit cytotoxicity .

Biological Activity

The compound (Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. These compounds have gained attention in medicinal chemistry due to their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article discusses the biological activity of this specific thiazolidinone derivative, drawing on recent research findings and case studies.

Structural Characteristics

The structure of this compound features a thiazolidinone core modified with various substituents that enhance its biological activity. The presence of the 4-chlorobenzyl and dimethylamino groups is particularly significant, as substituents can greatly influence the pharmacological properties of thiazolidinone derivatives.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study indicated that chlorophenyl-imino-thiazolidinones displayed potent antibacterial activity with inhibition percentages reaching 91.66% against S. aureus .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been a focal point in recent research. The compound under discussion may exhibit similar properties as other thiazolidinones that have demonstrated cytotoxic effects against cancer cell lines. For example, thiazolidinones have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. Research suggests that these compounds can reduce levels of inflammatory cytokines and inhibit pathways associated with inflammation . The structural modifications present in this compound may enhance its ability to modulate inflammatory responses.

Structure-Activity Relationship Studies

Recent studies on thiazolidinone derivatives highlight the importance of structural modifications in enhancing biological activity. For instance, a series of 2-(arylimino)thiazolidin-4-one compounds were synthesized and evaluated for their antibacterial properties. The presence of electron-withdrawing groups like chlorine significantly increased their antimicrobial efficacy .

In Vivo Studies

In vivo studies have demonstrated the potential therapeutic benefits of thiazolidinone derivatives in animal models. For example, a related compound showed promising results in suppressing tumor growth in murine models, indicating its potential utility as an anticancer agent .

Data Table: Biological Activities of Thiazolidinone Derivatives

Activity TypeRelated CompoundsObserved EffectsReferences
Antimicrobial2-(Chlorophenyl-imino)thiazolidinone91.66% inhibition against S. aureus
AnticancerVarious thiazolidinonesInduction of apoptosis in cancer cells
Anti-inflammatoryThiazolidinone derivativesReduction of inflammatory cytokines

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